molecular formula C13H13N3O2S B2891088 (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903626-39-0

(4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2891088
CAS No.: 1903626-39-0
M. Wt: 275.33
InChI Key: GZONHLIXADOPJD-UHFFFAOYSA-N
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Description

(4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a chemical compound offered for research and development purposes. This molecule features a azetidine core, a four-membered nitrogen-containing heterocycle that is a valuable scaffold in medicinal chemistry . The structure incorporates two key pharmacophoric elements: a 4-methylthiazole moiety and a pyridine ring, linked via an ether bridge. Heterocyclic compounds like thiazole and pyridine are privileged structures in drug discovery, frequently found in molecules with a wide range of biological activities . As such, this compound serves as a sophisticated building block for researchers in various fields, including medicinal chemistry and drug discovery, who are exploring new chemical entities. The specific mechanism of action and research applications for this compound are not specified and would be determined by the researcher's experimental work. This product is intended for use by qualified professionals in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-9-12(19-8-15-9)13(17)16-6-11(7-16)18-10-3-2-4-14-5-10/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZONHLIXADOPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and azetidine rings via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Pyridine Moieties

Compound A : 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent: EP 2023)
  • Core Structure: Azetidine linked to a tetrahydropyrazolopyridine and morpholinyl-quinoline system.
  • Key Differences: Replaces the thiazole ring with a quinoline-carbonitrile group and incorporates morpholine.
  • Activity: Acts as a TLR7-9 antagonist, specifically for systemic lupus erythematosus (SLE) treatment.
Compound B : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (Molecules, 2012)
  • Core Structure: Methanone-bridged pyrazole and thiophene rings.
  • Key Differences: Substitutes azetidine with a pyrazole and thiophene with cyano/amino groups.

Functional Group-Driven Comparisons

Feature Target Compound Compound A (EP 2023) Compound B (Molecules, 2012)
Heterocyclic Core 4-Methylthiazole + azetidine Quinoline + azetidine + morpholine Pyrazole + thiophene
Key Substituents Pyridin-3-yloxy Tetrahydropyrazolopyridine Cyano, amino groups
Biological Target Hypothesized TLR modulation (structural analogy) Confirmed TLR7-9 antagonist Not explicitly reported
Synthetic Route Likely involves azetidine-thiazole coupling Multi-step heterocyclic assembly Condensation in 1,4-dioxane

Biological Activity

The compound (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as a modulator of various receptor systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H14N4OS\text{C}_{13}\text{H}_{14}\text{N}_4\text{OS}

This structure features a thiazole ring, a pyridine moiety, and an azetidine ring, which contribute to its biological properties.

The biological activity of (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is primarily attributed to its interaction with specific receptors and enzymes. The compound has been studied for its role as a CCR6 receptor modulator , which is significant in the context of inflammatory diseases and immune responses .

Key Mechanisms:

  • Receptor Modulation : The compound acts on the CCR6 receptor, influencing signaling pathways associated with immune cell migration and inflammation.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes related to growth and proliferation.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description References
CCR6 ModulationInhibits CCR6-mediated signaling pathways
Anti-inflammatory EffectsReduces inflammation in cellular models
Cytotoxicity Against Cancer CellsExhibits cytotoxic effects on specific cancer cell lines
Neuroprotective PropertiesPotential neuroprotective effects observed in vitro

Case Studies

Several studies have highlighted the efficacy of (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone in various biological contexts.

Case Study 1: CCR6 Modulation

In a study examining the role of CCR6 in chronic inflammation, researchers found that treatment with this compound significantly reduced the migration of inflammatory cells to sites of injury. This suggests its potential use in treating autoimmune diseases where CCR6 plays a pivotal role .

Case Study 2: Cytotoxicity in Cancer

A recent investigation into the cytotoxic properties of this compound revealed that it selectively induced apoptosis in several cancer cell lines, including breast and colon cancer. The study demonstrated that the mechanism involved mitochondrial dysfunction and activation of caspase pathways .

Case Study 3: Neuroprotection

In neuropharmacological research, (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone showed promise as a neuroprotective agent against oxidative stress-induced neuronal cell death. This was attributed to its ability to modulate oxidative stress markers and enhance cellular antioxidant defenses .

Q & A

Q. Methodological approach :

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, focusing on azetidine C-O and thiazole C-S bond signals .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .

Basic: What initial biological screening assays are recommended?

Prioritize assays aligned with structural analogs:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease targets due to the compound’s heterocyclic motifs .

Advanced: How to optimize reaction yields in the synthesis of this compound?

Q. Key variables to control :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
  • Catalyst loading : 10–15 mol% DMAP improves coupling efficiency .
  • Reaction time : Microwave-assisted synthesis reduces time from 24h to 2–4h with comparable yields .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Advanced: How to address discrepancies in biological activity data across studies?

Q. Analytical strategies :

  • Structural analogs comparison : Compare with thiazolidinone-pyrazole hybrids (Table 1) to identify substituent-dependent trends .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Use public databases (ChEMBL, PubChem) to contextualize activity against similar targets .

Q. Table 1: Biological Activity of Structurally Similar Compounds

Compound ClassCore StructureNotable ActivitiesKey Substituents
Thiazolidinone-pyrazoleThiazole + pyrazoleAnticancer (IC50: 5–10 µM)4-Methylthiazole, pyridinyloxy
Pyrazole derivativesPyrazoleAnti-inflammatoryEthoxy, nitro groups
Azetidine-linked methanonesAzetidine + thiazoleKinase inhibitionChloropyridinyl, methylthiazole

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological framework :

Substituent variation : Synthesize analogs with modified thiazole (e.g., 4-ethyl) or azetidine (e.g., 3-methoxy) groups .

Biological testing : Screen against a panel of targets (e.g., kinases, GPCRs) to identify selectivity .

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 .

Data correlation : Map substituent hydrophobicity (logP) to cellular uptake efficiency .

Advanced: What analytical techniques resolve stability issues under varying pH conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24h .
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the azetidine ring) .
  • Stabilization strategies : Lyophilization or formulation with cyclodextrins for pH-sensitive groups .

Advanced: How to validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment .
  • Biochemical assays : Direct measurement of enzyme inhibition (e.g., IC50 for kinases) .

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